
Cerium(IV) sulfate hydrate, REacton, 99% (REO)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(IV) sulfate hydrate, REacton, 99% (REO) is a product of Thermo Scientific Chemicals . It acts as an oxidizing agent and is used for the generation of o-benzoquinone from catechol . It also promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes .
Molecular Structure Analysis
The molecular formula of Cerium(IV) sulfate hydrate is CeO8S2 . The IUPAC name is λ⁴-cerium (4+) hydrate disulfate . The molecular weight is 332.23 g/mol .Chemical Reactions Analysis
As an oxidizing agent, Cerium(IV) sulfate hydrate is used for the generation of o-benzoquinone from catechol . It also promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes .Physical And Chemical Properties Analysis
Cerium(IV) sulfate hydrate has a melting point of 195°C (decomposition) . It is crystalline in physical form . It is slightly soluble in water and soluble in dilute sulfuric acid . The density is 3.01 g/mL .Applications De Recherche Scientifique
Oxidizing Agent in Organic Synthesis
Cerium(IV) sulfate hydrate is widely used as an oxidizing agent in organic synthesis. It facilitates the generation of o-benzoquinone from catechol . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalyst in Redox Reactions
The compound serves as a catalyst in redox reactions, particularly in the Belousov–Zhabotinsky oscillating reaction . This reaction is a classic example of non-equilibrium thermodynamics and is used to study reaction kinetics and mechanism .
Intermediate Complex Formation
In the field of inorganic chemistry, Cerium(IV) sulfate hydrate is used to study the formation and reactivity of intermediate complexes. These studies are essential for understanding the behavior of lanthanide elements in various chemical processes .
Radical Generation
Cerium(IV) sulfate hydrate promotes the formation of radicals from dialkyl malonates , which undergo substitution reactions with furans and thiophenes . This application is significant in the field of polymer chemistry and materials science.
Selective Oxidation of Alcohols
The compound is utilized to catalyze the selective oxidation of secondary alcohols to the corresponding ketones. This reaction is valuable in the production of fine chemicals and intermediates .
Sulfonation of Methane
Cerium(IV) sulfate hydrate can be used to catalyze the direct sulfonation of methane with sulfur trioxide to methanesulfonic acid in sulfuric acid. This process is important for the industrial production of methanesulfonic acid, which is a key solvent and reagent .
Chemical Intermediate
In general chemical applications, Cerium(IV) sulfate hydrate is used as a chemical intermediate. This broad application covers various fields, including the production of other chemicals and materials .
Research and Development
Lastly, Cerium(IV) sulfate hydrate is used in research and development for exploring new chemical reactions and processes. Its role as an oxidizing agent and catalyst makes it a valuable compound in advancing scientific knowledge .
Safety and Hazards
Cerium(IV) sulfate hydrate may cause severe skin burns and eye damage . It may intensify fire as an oxidizer . The transport hazard class is 5.1, and the packing group is III . The proper shipping name is OXIDIZING SOLID, CORROSIVE, N.O.S . It is recommended to store it under ambient temperatures and under Nitrogen .
Mécanisme D'action
Target of Action
Cerium(IV) sulfate hydrate, also known as ceric sulfate, primarily targets organic compounds and acts as a strong oxidizer . It is particularly effective under acidic conditions .
Mode of Action
The ceric ion in cerium(IV) sulfate hydrate is a strong oxidizer, especially under acidic conditions . When cerium(IV) sulfate is added to dilute hydrochloric acid, elemental chlorine is formed, albeit slowly . With stronger reducing agents, it reacts much faster . For example, with sulfite in acidic environments, it reacts quickly and completely .
Biochemical Pathways
Cerium(IV) sulfate hydrate is involved in the oxidation of dicarboxylic acids . This reaction is part of the Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions . The reaction involves the formation of intermediate complexes of cerium(IV) with oxalic acid anions and sulfate background anions .
Pharmacokinetics
It’s known that the compound is moderately soluble in water and dilute acids . The tetrahydrate form loses water when heated to 180-200 °C .
Result of Action
The result of cerium(IV) sulfate hydrate’s action is the oxidation of target compounds. For example, it can catalyze the selective oxidation of secondary alcohols to the corresponding ketones . It can also directly sulfonate methane with sulfur trioxide to methanesulfonic acid in sulfuric acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cerium(IV) sulfate hydrate. For instance, the compound is a strong oxidizer, especially under acidic conditions . Its solubility and reactivity can be affected by the pH and temperature of the environment . Moreover, it’s known to be very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment .
Propriétés
IUPAC Name |
cerium;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEBWGSOTXXFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)(=O)O.[Ce] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium(IV) sulfate hydrate, REacton, 99% (REO) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2869869.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)
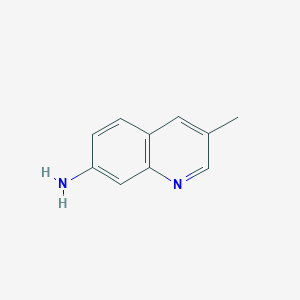
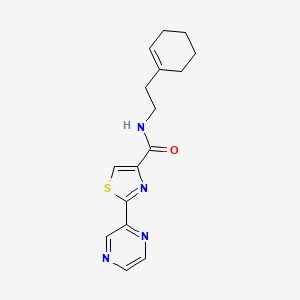
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)
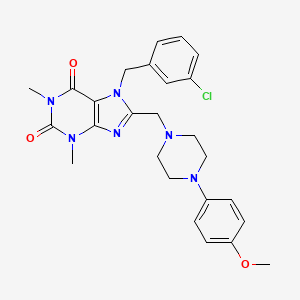
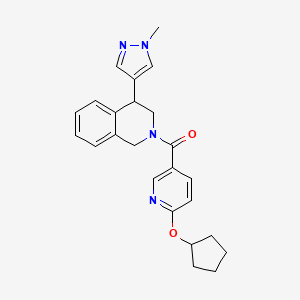
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)

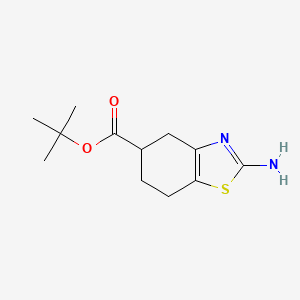

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)
![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)